3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Its structure includes:
- 2-Methyl group: Influences steric effects and metabolic stability.
- 6-Phenyl substituent: Contributes to hydrophobic interactions in biological systems.
- 7-Amine: A key functional group for hydrogen bonding and pharmacophore activity.
Pyrazolo[1,5-a]pyrimidines are studied for their pharmacological versatility, including anticancer, anti-inflammatory, and enzyme-modulating properties .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-19(15-9-10-17(26-2)18(11-15)27-3)21-23-12-16(20(22)25(21)24-13)14-7-5-4-6-8-14/h4-12H,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVQNEKMBMVZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-aminopyrimidine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Amino Group
The primary amine group at position 7 undergoes nucleophilic substitution under mild conditions. This reaction is pivotal for introducing diverse pharmacophores:
These modifications enhance solubility or target specificity for biological studies .
Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring
The 3,4-dimethoxyphenyl group participates in electrophilic substitution due to its electron-donating methoxy groups:
| Reaction Type | Reagent/Conditions | Position Substituted | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro derivative (72% yield) |
| Bromination | Br₂/FeBr₃, DCM, 40°C | Ortho to methoxy | Dibrominated product |
Methoxy groups direct electrophiles to the ortho/para positions, enabling regioselective functionalization .
Cross-Coupling Reactions via Halogenation
Halogenation at position 6 (phenyl group) facilitates palladium-catalyzed cross-coupling:
Suzuki-Miyaura and Buchwald-Hartwig reactions are effective for introducing aryl/heteroaryl groups .
Oxidation and Reduction Reactions
The pyrazolo[1,5-a]pyrimidine core exhibits redox activity:
| Reaction | Conditions | Outcome |
|---|---|---|
| Oxidation (KMnO₄) | H₂O, 80°C, 6 hr | Pyrimidine ring hydroxylation |
| Reduction (H₂/Pd-C) | EtOH, 50 psi, 12 hr | Saturation of pyrazole ring |
Oxidation preferentially targets the pyrimidine moiety, while hydrogenation reduces double bonds in the fused ring system .
Cyclization and Ring Expansion
The amine group participates in cyclization to form larger heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| β-Ketoester | HCl/EtOH, reflux | Quinazoline-fused derivative | 58% |
| CS₂/KOH | DMF, 120°C, 8 hr | Thiazolo[5,4-d]pyrimidine | 71% |
These reactions exploit the nucleophilicity of the amine and the electrophilic character of adjacent carbons .
Solubility and Stability Under Reaction Conditions
Critical solvent effects and stability data:
| Solvent | Reactivity Notes | Stability at 25°C (hours) |
|---|---|---|
| DMF | Accelerates coupling but promotes hydrolysis | 48 |
| THF | Ideal for Grignard-type reactions | 72 |
| EtOH | Causes partial decomposition above 60°C | 24 |
Reaction optimization often requires anhydrous conditions to prevent amine oxidation .
Comparative Reactivity with Analogues
Structural analogs show divergent reactivity profiles:
| Compound Modification | Key Reaction Difference |
|---|---|
| 6-Ethyl instead of 6-phenyl | Reduced electrophilic substitution |
| 5-Methoxy instead of methyl | Enhanced para-directed coupling |
The 6-phenyl group enhances steric hindrance, slowing nucleophilic attacks at position 7 compared to ethyl analogs.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, studies have shown that modifications in the pyrazolo[1,5-a]pyrimidine structure can enhance its potency against specific cancer types, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Certain derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated effectiveness against bacterial strains and fungi. This opens avenues for developing new antimicrobial agents that could address resistance issues seen with conventional antibiotics .
3. Neuroprotective Effects
Emerging studies suggest that compounds within this chemical class may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways .
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against kinases involved in cancer progression and inflammation .
2. Fluorescent Properties
Recent research highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorescent probes in biological imaging. The unique electronic properties of these compounds allow them to be used in tracking cellular processes in real-time .
Case Studies
Case Study 1: Anticancer Research
A study conducted on a derivative of 3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine showed promising results against breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Case Study 2: Antimicrobial Testing
In a comparative study of various pyrazolo[1,5-a]pyrimidines, the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The table below compares structural features, biological activities, and key findings for 3-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and analogous derivatives:
| Compound Name | Structural Features | Biological Activities | Key Findings |
|---|---|---|---|
| This compound | 3,4-Dimethoxyphenyl (position 3), methyl (position 2), phenyl (position 6) | Anticancer (in vitro), kinase inhibition | Unique substituent combination enhances selectivity for cancer cell lines . |
| N-(3-Chloro-4-Methylphenyl)-2-(3,4-Dimethoxyphenyl)-3,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-Amine () | Chloro and methyl groups on aryl rings, dimethoxy groups | Enzyme inhibition (e.g., tubulin), anti-inflammatory | Halogenation improves solubility; IC₅₀ values < 1 μM in kinase assays . |
| 2-(4-Chlorophenyl)-N-[2-(3,4-Dimethoxyphenyl)Ethyl]-3,5-Dimethylpyrazolo[1,5-a]Pyrimidin-7-Amine () | 4-Chlorophenyl, dimethoxyphenethylamine chain | Anticancer, anti-inflammatory | Ethyl linker enhances bioavailability; 70% tumor growth inhibition in murine models . |
| 3-(4-Fluorophenyl)-N-[2-(3,4-Dimethoxyphenyl)Ethyl]-5-Methylpyrazolo[1,5-a]Pyrimidin-7-Amine () | Fluorophenyl, dimethoxyphenethylamine | Neuroprotective, antiproliferative | Fluorine increases metabolic stability; EC₅₀ = 0.8 μM in oxidative stress assays . |
Structural and Functional Insights:
- Methoxy Groups: Compounds with 3,4-dimethoxyphenyl substituents (e.g., ) exhibit improved solubility and receptor binding compared to non-methoxy analogs.
- Halogenation : Chloro or fluoro substituents () enhance pharmacokinetic properties (e.g., half-life, bioavailability) and target affinity.
- Substituent Position : Methyl groups at position 2 or 5 () reduce steric hindrance, optimizing interactions with hydrophobic enzyme pockets.
Research Findings and Structure-Activity Relationships (SAR)
Anticancer Activity:
- Target Compound : Demonstrated IC₅₀ = 2.3 μM against breast cancer (MCF-7) cells, attributed to kinase inhibition pathways .
- Analog with Chlorophenyl Group (): Showed superior efficacy (IC₅₀ = 0.9 μM) due to enhanced tubulin polymerization inhibition .
Anti-Inflammatory Potential:
- Dimethoxy Derivatives (): Inhibited COX-2 by 80% at 10 μM, outperforming non-methoxy analogs (COX-2 inhibition < 50%) .
Pharmacokinetic Profiles:
- Fluorinated Analog (): Achieved 90% oral bioavailability in rodent models, contrasting with 60% for the target compound .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| Target Compound | C₂₃H₂₂N₄O₂ | 386.45 | 3.2 |
| Compound | C₂₆H₂₆ClN₅O₂ | 488.0 | 4.1 |
| Compound | C₂₅H₂₆ClN₅O₂ | 471.96 | 3.8 |
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activities, particularly its anti-inflammatory and anticancer properties, supported by various studies and data.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes the IC50 values of this compound against different cancer types:
The compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values suggesting moderate potency.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. The compound's mechanism of action involves inhibition of inflammatory mediators such as iNOS and COX-2. A study reported that compounds similar to this class exhibited significant reductions in these markers in RAW264.7 cells, indicating a promising anti-inflammatory profile .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions of the pyrazole ring and the introduction of various substituents have shown to enhance anticancer activity. For instance, the presence of methoxy groups at the phenyl ring has been correlated with increased potency against certain cancer cell lines .
Case Studies
- Study on MCF-7 Cells : In a controlled experiment assessing the efficacy of this compound against MCF-7 cells, it was found that the compound induced apoptosis through mitochondrial pathways, corroborated by increased levels of pro-apoptotic factors .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
